molecular formula C8H12BrN3O2 B2469162 Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate CAS No. 1823442-03-0

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate

Cat. No. B2469162
M. Wt: 262.107
InChI Key: AFUGJFFTEYXSSC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate is a chemical compound with the molecular formula C8H12BrN3O2 . It has a molecular weight of 262.10 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate consists of a butanoate group attached to a 1H-1,2,4-triazole ring via an ethyl link . The triazole ring carries a bromo substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate are not fully detailed in the available sources. The compound has a molecular weight of 262.10 . The boiling point and storage conditions are not specified .

Scientific Research Applications

Chemoselective Reactions and Isomer Synthesis Chemoselective reactions involving compounds similar to Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate have been explored. For instance, the reaction of aryl azides with related compounds, ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate, showed chemoselectivity, forming specific isomers. Novel (1H-1,2,3-triazol-5-yl)acetic acids were synthesized during these reactions (Pokhodylo, Matiychuk, & Obushak, 2009).

Synthesis and Fluorescence Properties New compounds with potential biological activity, like ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo [5,4-b] pyridin-2-yl) butanoate, have been synthesized and studied for their optical properties. This includes absorption and fluorescence spectroscopy in different solvents. The structural and excited-state properties of these compounds were examined using density functional theory (DFT) and time-dependent density functional theory (TDDFT), highlighting differences in emission spectra based on the solvent used (Krzyżak, Śliwińska, & Malinka, 2015).

Molecular Structure and Crystallography The molecular structure and crystallography of similar compounds, like Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]­hydrazinylidene}­butanoate, have been determined through various spectroscopic techniques and X-ray data. This helps in understanding the atomic arrangement and potential applications of these compounds in various fields (Farghaly & Gomha, 2012).

properties

IUPAC Name

ethyl 2-(3-bromo-1,2,4-triazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O2/c1-3-6(7(13)14-4-2)12-5-10-8(9)11-12/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUGJFFTEYXSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=NC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate

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